![molecular formula C17H14N2O2S B2617485 N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1203362-84-8](/img/structure/B2617485.png)
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 8H-indeno[1,2-d]thiazole derivatives, has been reported . These compounds were synthesized as part of a study to evaluate their biochemical activities against SARS-CoV-2 3CL protease . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in the context of their interaction with SARS-CoV-2 3CL protease . For example, the indene moiety of compound 7a buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .Chemical Reactions Analysis
Modifications to the structure of similar compounds have been explored . For instance, the sulfur in the compound was replaced with oxygen (compound 10), and one carbon was removed from the central ring to obtain an indene derivative (compound 17) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, a solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .Scientific Research Applications
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Applications : Various synthesized compounds, including those related to thiazole and furan derivatives, have shown promising antimicrobial and antioxidant activities. For example, compounds with modifications on the thiazole and furan moieties have exhibited significant antimicrobial activity against a range of microorganisms, including bacteria and fungi, as well as notable antioxidant properties (Sindhe et al., 2016), (Cakmak et al., 2022). These findings suggest that modifications on the core structure of "N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide" could lead to compounds with potential therapeutic applications.
Anticancer Properties
- Anticancer Research : Compounds structurally related to the query show potential in cancer research. For instance, 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues, with structural similarities to the query compound, have been synthesized and tested for their anticancer activity across various cancer cell lines, showing significant potential (Ahsan, 2012). This indicates that exploring the anticancer properties of "this compound" could yield valuable insights.
Material Science Applications
- Dye-Sensitized Solar Cells (DSSCs) : Research into organic sensitizers for dye-sensitized solar cells has included the synthesis of compounds containing elements like indeno[1,2-b]thiophene as bridging units. These studies highlight the importance of structural features such as planar π-linker units for achieving high molar absorption coefficients and red-shifted absorption bands, crucial for efficient solar energy conversion (Lim et al., 2015). Given the structural complexity and potential electronic properties of "this compound," investigating its application in DSSCs could be promising.
Mechanism of Action
Target of Action
The primary target of the compound N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2 . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
This compound interacts with the 3CL pro, inhibiting its activity . The inhibition of this protease disrupts the replication of the virus, thereby mitigating the infection .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the viral replication pathway of SARS-CoV-2 . By inhibiting the 3CL pro, the compound disrupts this pathway, leading to a decrease in viral replication .
Result of Action
The result of the action of this compound is the inhibition of the 3CL pro, leading to a decrease in SARS-CoV-2 viral replication . This can potentially lead to a decrease in the severity of the infection .
Future Directions
properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-9-7-13(10(2)21-9)16(20)19-17-18-15-12-6-4-3-5-11(12)8-14(15)22-17/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUWXFUCBMKOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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